molecular formula CH3ClOS B3055876 Methanesulfinyl chloride CAS No. 676-85-7

Methanesulfinyl chloride

Cat. No.: B3055876
CAS No.: 676-85-7
M. Wt: 98.55 g/mol
InChI Key: LURSUHVHQZXABT-UHFFFAOYSA-N
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Description

Methanesulfinyl chloride, also known as methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is primarily used in organic synthesis to introduce the methanesulfonyl group into other molecules, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfinyl chloride can be synthesized through several methods:

    This method involves a radical reaction where methane reacts with sulfuryl chloride to produce this compound and hydrogen chloride:

    Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2CH3SO2Cl+HCl\text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} CH4​+SO2​Cl2​→CH3​SO2​Cl+HCl

    Methanesulfonic acid reacts with thionyl chloride or phosgene to produce this compound:

    Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​SO3​H+SOCl2​→CH3​SO2​Cl+SO2​+HCl

    CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} CH3​SO3​H+COCl2​→CH3​SO2​Cl+CO2​+HCl

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene due to the high yield and efficiency of these methods .

Chemical Reactions Analysis

Types of Reactions: Methanesulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.

    Elimination Reactions: this compound can undergo elimination to form sulfene, a highly reactive intermediate.

    Reduction Reactions: It can be reduced to methanesulfinic acid under specific conditions.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.

    Lewis Acids: Facilitate the Beckmann rearrangement of oxime methanesulfonates.

Major Products:

Scientific Research Applications

Methanesulfinyl chloride has numerous applications in scientific research:

    Chemistry: Used as a reagent for introducing the methanesulfonyl group into organic molecules, facilitating various synthetic transformations.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Utilized in the preparation of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

Methanesulfinyl chloride acts as an electrophile, facilitating the introduction of the methanesulfonyl group into other molecules. The mechanism often involves the formation of a highly reactive intermediate, sulfene, which then reacts with nucleophiles such as alcohols or amines to form the desired products. This process is supported by isotope labeling experiments and the trapping of transient intermediates .

Comparison with Similar Compounds

    Methanesulfonic Acid (CH₃SO₃H): A strong acid used in various industrial applications.

    Methanesulfonyl Fluoride (CH₃SO₂F): Used as a reagent in organic synthesis.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used for similar purposes but with different reactivity and applications.

Uniqueness: Methanesulfinyl chloride is unique due to its high reactivity and ability to form sulfene, a highly reactive intermediate that facilitates various synthetic transformations. This makes it a valuable reagent in organic synthesis compared to other sulfonyl chlorides .

Properties

IUPAC Name

methanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClOS/c1-4(2)3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSUHVHQZXABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338329
Record name Methanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-85-7
Record name Methanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfinyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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